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Compound of Interest

Compound Name: GSK962

Cat. No.: B15581529 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the preclinical

exploration of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in the context of

neuroscience. It details the mechanism of action, summarizes key quantitative data, outlines

experimental protocols, and visualizes the critical signaling pathways and research workflows.

A special note is made regarding GSK962 and its role as a negative control for its active

enantiomer, GSK'963.

Introduction to RIPK1 in Neuroscience
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular

life and death, positioned at the crossroads of inflammation, apoptosis, and a programmed

form of necrosis known as necroptosis.[1][2] In the central nervous system (CNS), the

activation of RIPK1's kinase domain is implicated in the pathophysiology of numerous

neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS),

multiple sclerosis, Parkinson's disease, and ischemic stroke.[3][4][5]

Under pathological conditions, such as those initiated by tumor necrosis factor-alpha (TNF-α),

RIPK1 activation can trigger a cascade of events leading to neuroinflammation and neuronal

cell death.[4] Specifically, in microglia, RIPK1 activation is associated with the production of

pro-inflammatory cytokines, while in neurons and oligodendrocytes, it can lead to cell death.[4]

This central role in mediating detrimental processes makes RIPK1 a compelling therapeutic

target for neurodegenerative and neuroinflammatory diseases.[6]
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A variety of small molecule inhibitors have been developed to target the kinase activity of

RIPK1, with the aim of mitigating its pathological effects. This guide will focus on key preclinical

findings related to these inhibitors.

The Case of GSK962: An Essential Negative Control
It is crucial to clarify the specific role of GSK962 in experimental neuroscience. GSK962 is the

inactive (R)-enantiomer of GSK's potent and selective RIPK1 inhibitor, GSK'963.[3][7] As an

inactive enantiomer, GSK962 serves as an ideal negative control in both in vitro and in vivo

studies to confirm that the observed biological effects of GSK'963 are indeed due to the

specific inhibition of RIPK1.[7][8] Therefore, this guide will focus on the active compound,

GSK'963, and other well-characterized RIPK1 inhibitors used in neuroscience research.

Quantitative Data on Key RIPK1 Inhibitors
The following tables summarize the potency and selectivity of prominent RIPK1 inhibitors that

have been evaluated in preclinical and clinical settings for neurological applications.

Table 1: Biochemical and Cellular Potency of RIPK1 Inhibitors
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Compoun
d

Target
Assay
Type

IC50
Cell
Line/Syst
em

Cellular
IC50

Referenc
e

GSK'963 RIPK1

Fluorescen

ce

Polarizatio

n Binding

29 nM - - [7][8]

RIPK1

ADP-Glo

Enzymatic

Assay

0.8 nM

(tight

binding fit)

- - [7]

Necroptosi

s

TNF+zVAD

-induced

cell death

-
Human

U937 cells
4 nM [7]

Necroptosi

s

TNF+zVAD

-induced

cell death

-
Mouse

L929 cells
1 nM [7]

Necroptosi

s

LPS/QVD-

induced

necroptosis

-
Mouse

BMDM
3 nM [8]

Necrostatin

-1 (Nec-1)
RIPK1

Fluorescen

ce

Polarizatio

n Binding

~2 µM - - [7]

Necroptosi

s

TNF+zVAD

-induced

cell death

-
Human

U937 cells
~2 µM [7]

Necroptosi

s

TNF+zVAD

-induced

cell death

-
Mouse

L929 cells
~1 µM [7]

DNL747

(SAR4430

60)

RIPK1 - - - - [9]
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pRIPK1

Inhibition

Blood-

based

biomarker

-
Healthy

Volunteers

~80%

median

inhibition

[10]

Table 2: Selectivity and In Vivo Models
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Compound
Selectivity
Profile

In Vivo Model Key Findings Reference

GSK'963

>10,000-fold

selective for

RIPK1 over 339

other kinases.[7]

[11]

TNF+zVAD-

induced lethal

shock (mice)

Complete

protection from

hypothermia at 2

mg/kg.[8][11]

[7][8][11]

Necrostatin-1

(Nec-1)

Known off-target

activity against

indoleamine-2,3-

dioxygenase

(IDO), though

this is debated.

[7]

Middle Cerebral

Artery Occlusion

(MCAO) in rats

Reduced infarct

volume and

suppressed

expression of

RIPK3, MLKL,

and IL-1β.[12]

[12]

Controlled

Cortical Impact

(TBI) in mice

Reduced brain

tissue damage

and improved

motor and

cognitive

performance.[13]

[14]

[13][14]

Kainic acid-

induced epilepsy

in mice

Downregulated

necroptosis and

apoptosis-related

proteins in the

hippocampus.

[15]

[15]

DNL747

(SAR443060)

Brain-penetrant

small molecule.

Phase 1b in

Alzheimer's

Disease and ALS

patients

Safe and well-

tolerated at the

doses tested, but

development

was paused due

to dose-limiting

off-target toxicity

in preclinical

[9][10][16]
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models.[9][10]

[16]

Signaling Pathways of RIPK1
RIPK1 functions as a molecular switch downstream of death receptors like TNFR1. Upon

ligand binding, RIPK1 is recruited to a membrane-bound complex (Complex I), where its

ubiquitination state determines the cellular outcome.

Survival and Inflammation: K63-linked polyubiquitination of RIPK1 in Complex I acts as a

scaffold to recruit and activate the IKK complex, leading to the activation of the NF-κB

signaling pathway. This promotes the transcription of pro-survival and pro-inflammatory

genes.[1][17][18][19]

Apoptosis (RIPK1-dependent): Deubiquitination of RIPK1 can lead to its dissociation from

the plasma membrane and the formation of a cytosolic complex (Complex IIa or IIb) with

FADD and pro-caspase-8. This results in the activation of caspase-8 and initiation of

apoptosis.[17]

Necroptosis: When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their

respective RHIM domains, forming a complex called the necrosome. This leads to the

phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the

mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate

to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell

death.[1][17]
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[https://www.benchchem.com/product/b15581529#preliminary-studies-using-gsk962-in-
neuroscience]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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